N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2E)-4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived Schiff base characterized by a 1,3-thiazol-2(3H)-ylidene core substituted with a 4-bromophenyl group at position 4, a phenyl group at position 3, and an aniline moiety at position 2 (E-configuration).
Properties
Molecular Formula |
C21H15BrN2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H15BrN2S/c22-17-13-11-16(12-14-17)20-15-25-21(23-18-7-3-1-4-8-18)24(20)19-9-5-2-6-10-19/h1-15H |
InChI Key |
LZAFNSUJEVXXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The 1,3-thiazole ring in N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is typically constructed via cyclocondensation of α-haloketones with thiourea or thioamides. For example, phenacyl bromide derivatives react with thiourea in ethanol under reflux to form 2-aminothiazoles, which are subsequently functionalized. In the target compound, the 4-(4-bromophenyl) and 3-phenyl substituents are introduced via substituted phenacyl bromides, while the aniline group is incorporated through Schiff base formation.
Stereoselective Formation of the Imine Bond
Conventional Synthesis Routes
Two-Step Condensation Method
Step 1: Synthesis of 4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-imine
A mixture of 4-bromophenyl phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 6–8 hours. The intermediate 2-iminothiazoline is isolated via filtration (Yield: 78–85%).
Step 2: Schiff Base Formation with Aniline
The imine intermediate reacts with aniline (1.5 eq) in toluene under Dean-Stark conditions to azeotropically remove water. The product is purified by column chromatography (silica gel, hexane/EtOAc 4:1) to yield the title compound (Yield: 70–75%).
One-Pot Cyclocondensation
A modified approach combines both steps in a single reactor using polyethylene glycol (PEG-400) as a green solvent and phase-transfer catalyst. This method reduces reaction time to 4 hours with a 15% yield improvement (82–88%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction kinetics. A typical protocol involves:
-
Reactants : 4-Bromophenyl phenacyl bromide (1.0 eq), thiourea (1.1 eq), aniline (1.3 eq)
-
Conditions : 150 W, 100°C, 20 minutes
-
Solvent : Ethanol (5 mL/mmol)
Comparative studies show microwave methods enhance regioselectivity and reduce byproduct formation (<5% vs. 12–18% in conventional routes).
Catalytic Systems and Optimization
Acid Catalysis
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 8 |
| DMF | 36.7 | 85 | 5 |
| PEG-400 | 12.5 | 88 | 4 |
Polar aprotic solvents like DMF stabilize the transition state during cyclocondensation, while PEG-400 facilitates easier product isolation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline involves several steps, including the reaction of 4-bromophenyl and thiazole derivatives. The compound's structure has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of the thiazole ring and its substituents .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| d1 | E. coli | 15 mm |
| d2 | S. aureus | 18 mm |
| d3 | P. aeruginosa | 12 mm |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied, particularly against breast cancer cell lines. In vitro studies using the MCF7 cell line have shown that certain derivatives exhibit cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation . Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related receptors.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| d6 | 5.5 | Apoptosis induction |
| d7 | 7.0 | Cell cycle arrest |
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound can effectively bind to active sites, inhibiting enzymatic activities critical for pathogen survival and tumor growth .
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Halogen Substituent Effects
- Bromine vs. Chlorine: The chlorophenyl analog () exhibits a predicted density of 1.22 g/cm³ and pKa of -0.54. Bromine’s larger atomic radius and higher electronegativity likely increase the target compound’s molecular weight and boiling point compared to the chlorophenyl derivative.
- Biological Implications : Bromine’s hydrophobicity may enhance membrane permeability, whereas chlorine’s smaller size could improve solubility.
Functional Group Modifications
- Aniline vs. Urea : Replacing the aniline group with urea () introduces hydrogen-bonding capacity, which could enhance solubility or interaction with biological targets (e.g., enzyme active sites). However, urea’s planar structure may reduce π-stacking efficiency compared to the aromatic aniline moiety .
- Nitro and Methoxy Groups : Nitro groups (electron-withdrawing) at position 5 () may decrease electron density on the thiazole ring, affecting redox properties. Methoxy groups (electron-donating) in could increase stability against electrophilic attack .
Salt Formation and Physical State
- Hydrobromide or hydrochloride salts (e.g., ) improve water solubility and crystalline stability, critical for pharmaceutical formulations. For example, hydrochloride salts of ethyl-substituted analogs () exhibit altered lipophilicity, impacting bioavailability .
Steric and Electronic Effects
- Phenyl groups at position 3 (target compound) may enhance π-π interactions in supramolecular assemblies .
Biological Activity
N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring substituted with bromophenyl and phenyl groups. The synthesis typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with appropriate aldehydes under specific conditions, yielding the target compound in good yields .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In a recent study, several thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine, enhances the antibacterial efficacy of these compounds .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.5 µg/mL |
| 2 | Escherichia coli | 1.0 µg/mL |
| 3 | Candida albicans | 0.25 µg/mL |
Anticancer Activity
This compound has shown promising results in various cancer cell lines. For instance, it exhibited notable cytotoxicity against Jurkat T cells and A-431 cells with IC50 values lower than that of the standard drug doxorubicin. Molecular dynamics simulations indicated that this compound interacts with target proteins predominantly through hydrophobic contacts .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Jurkat | 10 | 15 |
| A-431 | 12 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been highlighted in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its therapeutic application in inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of a series of thiazole derivatives, including this compound. Results indicated a strong correlation between structural modifications and antibacterial activity, particularly noting that compounds with bromine substitutions exhibited enhanced efficacy compared to their non-substituted counterparts .
Case Study 2: Anticancer Mechanism
In vitro assays on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. It was observed that treatment led to an increase in reactive oxygen species (ROS), contributing to cell death in cancerous cells .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline, and how can reaction yields be improved?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions or 1,3-dipolar cycloadditions. For example, thiazol-2(3H)-ylidene derivatives are often prepared by reacting thioureas with α-haloketones or via hydrazone intermediates . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical. Evidence from analogous compounds shows yields of ~55–60% under reflux in ethanol or toluene (78–80°C, 1 hour) . Purification via column chromatography (hexane/ethyl acetate, 3:2) and recrystallization improves purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole carbons at δ 150–160 ppm) .
- FT-IR : Detects functional groups (e.g., C=O at ~1717 cm⁻¹ in hydrazone derivatives) .
- X-ray crystallography : Resolves stereochemistry and confirms the (2E) configuration .
Basic: How should solubility and stability be managed during experimental handling?
Methodological Answer:
The compound is likely sparingly soluble in polar solvents (e.g., water: ~0.024 g/L at 25°C for similar bromophenyl derivatives) but dissolves in dichloromethane or methanol . Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent oxidative degradation. Store at –20°C in amber vials to avoid photodegradation .
Advanced: What challenges arise in resolving structural contradictions using X-ray crystallography?
Methodological Answer:
Crystallographic refinement requires high-resolution data (<1.0 Å) and software like SHELXL . Challenges include:
- Twinned crystals : Use SHELXE for twin-law identification .
- Disorder in aromatic rings : Apply restraints (e.g., DELU, SIMU) to thermal parameters .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve (E/Z) isomerism ambiguities .
Advanced: How can substituent effects on biological activity be systematically studied?
Methodological Answer:
- SAR studies : Synthesize analogs with varying substituents (e.g., methoxy, chloro) on the phenyl rings and assess bioactivity (e.g., VEGFR-2 inhibition via kinase assays) .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating bromophenyl groups) .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., thiazole nitrogen) using Schrödinger Suite .
Advanced: What computational methods predict electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- NBO analysis : Evaluates hyperconjugative interactions (e.g., σ→π* in thiazole rings) .
- UV-Vis simulations : Compare TD-DFT results with experimental λmax values (e.g., ~350 nm for π→π* transitions) .
Advanced: How should contradictory elemental analysis or spectral data be addressed?
Methodological Answer:
- Replicate experiments : Ensure consistent synthesis/purification protocols .
- High-resolution validation : Use HRMS over low-resolution MS to confirm molecular formulas .
- Dynamic NMR : Resolve tautomerism or rotational barriers causing split peaks .
- Cross-technique consistency : Align IR carbonyl peaks with X-ray bond lengths (e.g., C=O at 1.21 Å vs. 1717 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
